molecular formula C19H19BrN2O2 B11139476 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

Cat. No.: B11139476
M. Wt: 387.3 g/mol
InChI Key: VYJIVEFTAVVNQT-UHFFFAOYSA-N
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Description

2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide typically involves the following steps:

    Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.

    Acylation: The 5-bromoindole is then acylated with an appropriate acylating agent to introduce the acetamide group.

    Coupling Reaction: The final step involves coupling the acylated 5-bromoindole with 2-(2-methoxyphenyl)ethylamine under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding indole-2-carboxylic acid derivatives.

    Reduction: Formation of the corresponding amine derivatives.

    Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Used in the development of new materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is unique due to the presence of both the brominated indole ring and the methoxyphenyl ethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Biological Activity

Chemical Structure and Properties

The molecular formula of 2-(5-bromo-1H-indol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide is C17H18BrN3OC_{17}H_{18}BrN_{3}O. The presence of the bromine atom in the indole ring and the methoxyphenyl group contributes to its unique chemical properties, which may influence its biological activity.

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structures have shown significant activity against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antimicrobial properties .

Anticancer Activity

Indole derivatives are known for their anticancer properties. Research indicates that compounds with indole structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, studies have demonstrated that certain indole derivatives exhibit cytotoxicity against several cancer cell lines, with IC50 values often below 10 μM .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • DNA Gyrase Inhibition : Some indole derivatives have been shown to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. This mechanism contributes to their antibacterial effects.
  • Antioxidant Activity : Indole compounds often exhibit antioxidant properties that can protect cells from oxidative stress, potentially enhancing their therapeutic efficacy in various diseases .

Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial activity of related indole derivatives, researchers found that several compounds demonstrated synergistic effects when combined with traditional antibiotics like Ciprofloxacin. This highlights the potential of these derivatives as adjunctive therapies in treating resistant bacterial infections .

Study 2: Anticancer Properties

Another significant study investigated the anticancer effects of indole-based compounds on human cancer cell lines. The results indicated that these compounds could induce apoptosis via the mitochondrial pathway, suggesting a promising avenue for cancer therapy .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialSignificant activity against S. aureus (MIC: 0.22-0.25 μg/mL)
AnticancerInduces apoptosis in cancer cell lines (IC50 < 10 μM)
Synergistic EffectsEnhances efficacy of antibiotics

Properties

Molecular Formula

C19H19BrN2O2

Molecular Weight

387.3 g/mol

IUPAC Name

2-(5-bromoindol-1-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H19BrN2O2/c1-24-18-5-3-2-4-14(18)8-10-21-19(23)13-22-11-9-15-12-16(20)6-7-17(15)22/h2-7,9,11-12H,8,10,13H2,1H3,(H,21,23)

InChI Key

VYJIVEFTAVVNQT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)CN2C=CC3=C2C=CC(=C3)Br

Origin of Product

United States

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